Methyl vinyl ether
Overview
Description
Methyl vinyl ether is an organic compound with the chemical formula CH₃OCH=CH₂. It is a colorless gas and the simplest enol ether. This compound is used as a synthetic building block in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Methyl vinyl ether, also known as Methoxyethene, is an organic compound with the chemical formula CH3OCH=CH2 . It is the simplest enol ether and is used as a synthetic building block . The primary target of this compound is the alkene portion of the molecule .
Mode of Action
The alkene portion of the molecule is reactive in many ways. It is prone to polymerization, leading to the formation of polyvinyl ethers . Polymerization is typically initiated with Lewis acids such as boron trifluoride . This mode of reactivity is analogous to the way vinyl acetate and vinyl chloride can be polymerized to form polyvinyl acetate and polyvinyl chloride, respectively . This compound also participates in [4+2] cycloaddition reactions . Its reaction with acrolein is the first step in the commercial synthesis of glutaraldehyde . The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen .
Biochemical Pathways
This compound is involved in various biochemical pathways. For instance, it participates in the synthesis of a variety of acyl derivatives of silicon, germanium, and tin . It also plays a role in the formation of polyvinyl ethers through polymerization .
Pharmacokinetics
It is known that the compound is a very reactive gas . It is hydrolyzed rapidly by dilute acid at room temperature to give methanol and acetaldehyde . But it is stable in alkaline solution .
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For instance, in the presence of a strong acid, the proton adds to C2 exclusively . In the case of polymerization, the result is the formation of polyvinyl ethers .
Action Environment
The action of this compound is influenced by environmental factors. For example, it reacts, possibly explosively, with halogens (bromine, chlorine) or hydrogen halides (hydrogen bromide, hydrogen chloride) . It also forms dangerous peroxides when exposed to air . Therefore, the compound’s action, efficacy, and stability are highly dependent on the environmental conditions.
Biochemical Analysis
Biochemical Properties
Methyl vinyl ether is a very reactive gas . It is prone to polymerization, leading to the formation of polyvinyl ethers . Polymerization is typically initiated with Lewis acids such as boron trifluoride
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds have been shown to influence cell function. For instance, a study on poly(this compound-alt-maleic anhydride) showed that changes in the microstructure of the polymer affected the proliferation of ovarian cancer cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity as an alkene. It can participate in [4+2] cycloaddition reactions . Its reaction with acrolein is the first step in the commercial synthesis of glutaraldehyde . The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen .
Temporal Effects in Laboratory Settings
It is known that the compound is very reactive and prone to polymerization .
Metabolic Pathways
It is known that the compound can be synthesized by the reaction of acetylene and methanol in the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl vinyl ether can be synthesized by the reaction of acetylene and methanol in the presence of a base. This method involves the following reaction:
CH3OH+HC≡CH→CH3OCH=CH2
Industrial Production Methods: In industrial settings, this compound is produced through similar methods, often involving the use of catalysts to enhance the reaction efficiency and yield .
Types of Reactions:
Polymerization: this compound undergoes polymerization, leading to the formation of polyvinyl ethers.
Cycloaddition Reactions: It participates in [4+2] cycloaddition reactions.
Common Reagents and Conditions:
Lewis Acids: Used in polymerization reactions.
Acrolein: Used in cycloaddition reactions.
Bases: Used for deprotonation reactions.
Major Products:
Polyvinyl Ethers: Formed through polymerization.
Glutaraldehyde: Formed through cycloaddition with acrolein.
Acyl Derivatives: Formed through deprotonation reactions.
Scientific Research Applications
Methyl vinyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology and Medicine: Poly(this compound-alt-maleic anhydride) is used in drug delivery systems and as a bioadhesive.
Comparison with Similar Compounds
Ethyl Vinyl Ether: Similar to methyl vinyl ether but is a liquid at room temperature.
Vinyl Acetate: Undergoes similar polymerization reactions to form polyvinyl acetate.
Vinyl Chloride: Polymerizes to form polyvinyl chloride.
Uniqueness: this compound is unique due to its gaseous state at room temperature and its use as a building block in the synthesis of various polymers and acyl derivatives. Its reactivity and versatility make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methoxyethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRBAMWJDBPFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Record name | VINYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-09-2 | |
Record name | Poly(vinyl methyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4026761 | |
Record name | Methoxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley] | |
Record name | VINYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethene, methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinyl methyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1475 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
41.9 °F at 760 mmHg (USCG, 1999), 6 °C | |
Record name | VINYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl methyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-69 °F (USCG, 1999) | |
Record name | VINYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents | |
Record name | Vinyl methyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C | |
Record name | VINYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl methyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.0 (Air = 1) | |
Record name | Vinyl methyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1316.0 [mmHg], 1316 mm Hg at 25 °C | |
Record name | Vinyl methyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1475 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Vinyl methyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, compressed gas or colorless liquid, Colorless, liquified gas | |
CAS No. |
107-25-5, 9003-09-2 | |
Record name | VINYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gantrez M | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methoxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl vinyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL VINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2OHX46576 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vinyl methyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-188 °F (USCG, 1999), -122 °C | |
Record name | VINYL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1697 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinyl methyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methyl Vinyl Ether, also known as methoxyethene, has the molecular formula C3H6O and a molecular weight of 58.08 g/mol. []
A: Key spectroscopic data for identifying this compound includes infrared (IR) spectroscopy, which reveals characteristic C-O and C=C stretching vibrations. Additionally, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. [, ]
A: this compound exhibits conformational isomerism. Ab initio calculations and experimental data, including microwave spectroscopy, have identified the most stable conformation as the planar cis form. A second, less stable, conformation exists, predicted to be the planar trans form by computations. [, , ]
A: this compound is highly flammable and reactive. It undergoes rapid polymerization in the presence of acids and reacts violently with halogens and strong oxidizing agents. [] Proper handling and storage are crucial for safety.
A: Given its reactivity, this compound should be handled with materials compatible with ethers and avoiding contact with incompatible substances such as strong acids, oxidizing agents, and halogens. [] Consult chemical compatibility charts for specific guidance.
A: this compound serves as a vinylating agent in transvinylation reactions, especially for preparing allyl vinyl ethers used in Claisen rearrangements. [] This reaction is significant in organic synthesis for constructing carbon-carbon bonds.
A: Computational methods, including density functional theory (DFT) and ab initio calculations, are employed to study various aspects of this compound. This includes investigating its conformational properties, [, ] rotational barriers, [, ] and reaction mechanisms, such as its cycloaddition reactions with singlet oxygen. []
A: DFT and multireference perturbation theory studies on the reaction of this compound with singlet oxygen suggest that the reaction proceeds through a diradical intermediate, with the peroxirane (perepoxide) intermediate being energetically less favorable. [] These findings are crucial for understanding the mechanism of dioxetane formation.
A: this compound is readily polymerized using cationic initiators. [, , ] This polymerization method allows for control over the polymer's molecular weight and properties.
A: While poly(this compound) homopolymers have historical significance in polymer science, their commercial importance has diminished due to the emergence of more cost-effective alternatives. []
A: Copolymers of this compound, particularly with maleic anhydride, find extensive use in personal care products and pharmaceuticals. [, ] These copolymers can be further modified to adjust their properties for specific applications. [, ]
A: this compound is highly flammable, and its release should be prevented due to potential fire hazards. While specific ecotoxicological data may be limited, its potential impact on air quality upon release and subsequent reactions should be considered. []
A: this compound is highly flammable and should be handled in well-ventilated areas away from heat and open flames. [] Appropriate personal protective equipment, including gloves and eye protection, should be worn. Always consult the Safety Data Sheet (SDS) before handling this compound.
A: Regulations regarding the use, handling, storage, and transportation of this compound vary depending on location and specific applications. It is essential to consult local regulations and guidelines to ensure compliance. []
A: Studies investigating the atmospheric oxidation of this compound utilize instruments like FTIR spectroscopy and scanning mobility particle sizers to track product formation and SOA formation. These methods help elucidate the impact of this compound on air quality. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.